molecular formula C24H24ClN3O5 B250824 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide

Cat. No.: B250824
M. Wt: 469.9 g/mol
InChI Key: ARCIFZFMKWHZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide, also known as FCWAY, is a chemical compound that has been extensively researched for its potential use in the field of neuroscience. It is a selective serotonin 1A receptor agonist that has shown promising results in various scientific studies.

Mechanism of Action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide acts as a selective serotonin 1A receptor agonist, which means that it binds to and activates this receptor in the brain. This activation leads to an increase in serotonin neurotransmission, which is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase serotonin neurotransmission, which is thought to be responsible for its anxiolytic and antidepressant effects. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been shown to increase slow wave sleep and decrease REM sleep in animal models.

Advantages and Limitations for Lab Experiments

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective serotonin 1A receptor agonist, which means that its effects are relatively specific. Additionally, this compound has been extensively studied in animal models, which means that there is a large body of literature on its effects. However, one limitation is that this compound has not been extensively studied in humans, which means that its effects in humans are not well understood. Additionally, this compound has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects.

Future Directions

There are a number of future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide. One direction is to investigate its potential use in the treatment of anxiety and depression in humans. Additionally, it would be interesting to investigate its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, it would be interesting to investigate the potential use of this compound in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), in the treatment of anxiety and depression.

Synthesis Methods

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 3-chloro-4-[4-(2-furoyl)-1-piperazinyl]aniline in the presence of a base. The resulting product can then be purified using column chromatography and recrystallization.

Scientific Research Applications

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide has been extensively studied for its potential use in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been investigated for its potential use in the treatment of anxiety and depression in humans. This compound has also been studied for its effects on sleep, cognition, and pain perception.

Properties

Molecular Formula

C24H24ClN3O5

Molecular Weight

469.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C24H24ClN3O5/c1-31-17-6-7-18(22(15-17)32-2)23(29)26-16-5-8-20(19(25)14-16)27-9-11-28(12-10-27)24(30)21-4-3-13-33-21/h3-8,13-15H,9-12H2,1-2H3,(H,26,29)

InChI Key

ARCIFZFMKWHZEK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC

Origin of Product

United States

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